Msx-122, scientifically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a small molecule classified as a partial antagonist of the C-X-C chemokine receptor 4 (CXCR4). This receptor plays a crucial role in various biological processes, including immune response, cell proliferation, and cancer metastasis. Msx-122 is particularly notable for being the only orally available non-peptide CXCR4 antagonist, which enhances its potential therapeutic applications in cancer treatment .
MSX-122 binds to the CXCR4 receptor, partially blocking the binding of SDF-1 [, ]. This disrupts CXCR4 signaling pathways involved in cell proliferation, survival, migration, and adhesion []. In cancer, CXCR4 is often overexpressed on tumor cells, promoting their spread (metastasis) to other organs []. By inhibiting CXCR4, MSX-122 has the potential to limit metastasis and improve cancer outcomes.
The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may lead to hydroxylated forms while reduction can produce various amine derivatives.
Msx-122 exhibits significant biological activity primarily through its antagonistic action on the CXCR4 receptor. This interaction disrupts the binding of its ligand, stromal-derived factor 1 (SDF-1 or CXCL12), thereby inhibiting downstream signaling pathways associated with cell survival, migration, and angiogenesis. Studies have demonstrated that Msx-122 can inhibit the growth of lung cancer cells and enhance the sensitivity of tumors to chemotherapy . Its anti-inflammatory properties further contribute to its therapeutic potential in treating various cancers .
The synthesis of Msx-122 involves a multi-step process:
This method allows for efficient production of Msx-122 while maintaining its structural integrity.
Msx-122 has several promising applications:
Research indicates that Msx-122 interacts specifically with the CXCR4 receptor, blocking its natural ligand's access and thereby inhibiting pathways that promote tumor growth and metastasis. Binding affinity assays have shown that Msx-122 effectively competes with other CXCR4 antagonists for binding sites on this receptor .
Additionally, studies have demonstrated that Msx-122 promotes leukocytosis at tolerable doses in animal models, indicating its potential role in modulating immune responses while targeting cancer cells.
Several compounds share structural or functional similarities with Msx-122. Here are some notable examples:
Compound Name | Type | Unique Features |
---|---|---|
AMD3100 | CXCR4 Antagonist | First CXCR4 antagonist approved for clinical use |
WZ811 | CXCR4 Antagonist | Improved pharmacokinetic profile compared to others |
Motixafortide | CXCR4 Antagonist | Peptide-based; used in clinical trials for cancer |
TN14003 | CXCR4 Antagonist | Non-peptide; shows efficacy in various cancer models |
AMD3465 | CXCR4 Antagonist | Non-peptide; effective against hematologic malignancies |
Msx-122 stands out due to its oral bioavailability and specific action as a partial antagonist of CXCR4. Unlike many other antagonists that may require intravenous administration or have limited bioavailability, Msx-122's formulation allows for easier administration and potentially broader therapeutic applications in outpatient settings .
MSX-122 functions as a partial antagonist of the CXCR4 chemokine receptor, demonstrating unique selectivity in its inhibition of CXCL12-mediated signaling pathways [1] [2]. The compound exhibits a distinctive mechanism of action compared to other CXCR4 antagonists, particularly in its selective modulation of specific signaling cascades while preserving others.
The CXCL12/CXCR4 signaling axis normally operates through multiple interconnected pathways. Upon CXCL12 binding to CXCR4, the receptor undergoes conformational changes that trigger dissociation of the heterotrimeric G protein into Gα and Gβγ subunits [3]. This activation subsequently stimulates downstream effectors including Ras protein kinase, phosphatidylinositol-3-kinase, and phospholipase C, leading to gene transcription, calcium mobilization, and cellular responses such as chemotaxis, survival, and proliferation [3] [4].
MSX-122 selectively blocks Gαi-mediated signaling pathways, particularly those involving cAMP modulation, while demonstrating no inhibitory effect on Gq-pathway-mediated calcium flux [2] [5]. This functional selectivity represents a significant departure from complete CXCR4 antagonism, as the compound maintains certain physiological functions while blocking pathological processes such as metastatic cell migration and inflammatory responses.
The compound's partial antagonism manifests through its inability to completely displace CXCL12 binding, despite binding to the CXCL12 binding site on CXCR4 [2]. This suggests that MSX-122 occupies a portion of the binding interface without fully occluding all CXCL12 interaction sites, allowing for residual receptor function while blocking specific downstream pathways critical for cancer metastasis and inflammation.
Downstream pathway modulation by MSX-122 includes significant effects on the MAPK/ERK signaling cascade, where the compound blocks activation via both Gβγ and β-arrestin-dependent mechanisms [3] [6]. The PI3K/AKT pathway, crucial for cell survival and proliferation signals, is similarly inhibited, resulting in reduced oncogenic signaling while preserving homeostatic functions [4] [7].
The binding characteristics of MSX-122 to CXCR4 reveal a complex allosteric mechanism that differs significantly from orthosteric antagonists. Computational docking studies using the CXCR4 crystal structure demonstrate that MSX-122 binds within the CXCL12 binding site, yet its relatively small molecular size (292.34 Da) prevents complete occlusion of all chemokine interaction surfaces [2].
Structural analysis indicates that MSX-122 occupies a subsite within the orthosteric pocket, positioned near the extracellular surface of the seven-transmembrane domain structure [8] [9]. The compound interacts with key residues in transmembrane helices, particularly in the region corresponding to the fourth transmembrane domain, which has been identified as critical for ligand recognition and binding [10].
The allosteric nature of MSX-122 binding is evidenced by its ability to modulate receptor function without completely displacing the natural ligand. Competition binding studies using fluorine-18 labeled MSX-122 demonstrate that CXCL12 can block MSX-122 binding in a dose-dependent manner, confirming overlapping but not identical binding sites [2]. This competitive relationship suggests that MSX-122 binding induces conformational changes that affect CXCL12 binding affinity and subsequent signaling efficacy.
Molecular dynamics simulations and crystallographic evidence suggest that CXCR4 exhibits multiple conformational states, with MSX-122 potentially stabilizing specific inactive conformations [11] [12]. The compound's binding appears to involve interactions with extracellular loop 2 and the N-terminal domain, regions critical for chemokine recognition and receptor activation [8] [13].
The selectivity profile of MSX-122 for different CXCR4 binding sites is further supported by its differential effects on various signaling pathways. Unlike full antagonists that block all receptor functions, MSX-122's allosteric modulation allows for biased signaling, where certain pathways remain functional while others are selectively inhibited [5] [14].
MSX-122 demonstrates selective G-protein coupling inhibition, specifically targeting Gαi-mediated signaling while leaving other G-protein pathways largely unaffected [2] [5]. This selectivity represents a unique mechanism among CXCR4 antagonists and provides insight into the compound's therapeutic potential.
The Gαi coupling inhibition mechanism involves MSX-122's interference with the conformational changes required for heterotrimeric G-protein activation. Under normal conditions, CXCL12 binding to CXCR4 triggers receptor conformational changes that facilitate GDP-GTP exchange on the Gα subunit, leading to G-protein dissociation and downstream signaling activation [15] [16]. MSX-122 binding appears to stabilize receptor conformations that are incompatible with Gαi activation while permitting other conformational states.
Structural basis for this selectivity lies in MSX-122's interaction with specific transmembrane regions that are critical for Gαi coupling. The compound's binding to the CXCL12 site appears to prevent the conformational rearrangements in transmembrane helices that are necessary for effective G-protein coupling, particularly the outward movement of helix VI and the upward displacement of the conserved DRY motif [17] [18].
The preservation of Gq-pathway function while blocking Gαi signaling suggests that MSX-122 binding allows for alternative conformational states that support calcium mobilization through phospholipase C activation. This differential effect on G-protein subtypes indicates that the compound's binding site and induced conformational changes are specifically positioned to disrupt Gαi interactions while maintaining access for other G-protein subtypes [16] [6].
Kinetic analysis of G-protein coupling inhibition reveals that MSX-122 acts as a non-competitive inhibitor of Gαi-mediated cAMP modulation, with kinetic parameters suggesting allosteric rather than competitive inhibition mechanisms. The compound's effects on G-protein coupling appear to be time-dependent and reversible, consistent with its role as a partial antagonist rather than an irreversible inhibitor.
The interaction between MSX-122 and β-arrestin recruitment represents a complex regulatory mechanism that differs significantly from traditional GPCR desensitization pathways. β-arrestins serve dual roles as both terminators of G-protein signaling and initiators of alternative signaling cascades, making their modulation by MSX-122 particularly significant for understanding the compound's therapeutic effects [19] [20].
β-arrestin-1 and β-arrestin-2 exhibit differential recruitment patterns in the presence of MSX-122. Studies using CRISPR/Cas9-generated β-arrestin knockout cell lines demonstrate that MSX-122-mediated effects on CXCR4 function require specific β-arrestin isoforms for different cellular responses [21] [22]. β-arrestin-1 appears particularly important for actin polymerization and certain aspects of chemotaxis, while β-arrestin-2 is crucial for receptor surface retention and trafficking regulation.
The temporal dynamics of β-arrestin recruitment are significantly altered by MSX-122 treatment. Unlike agonist-induced recruitment that typically leads to rapid receptor internalization and desensitization, MSX-122 appears to promote constitutive β-arrestin association with CXCR4 in certain cellular contexts [23] [24]. This constitutive recruitment may contribute to the compound's ability to maintain receptor surface expression while blocking specific signaling pathways.
Structural requirements for β-arrestin interaction with MSX-122-bound CXCR4 involve multiple receptor domains. The C-terminal tail of CXCR4, particularly residues 343-352, appears critical for β-arrestin-1-mediated regulation of receptor surface expression [21]. Additionally, the third intracellular loop contributes to β-arrestin binding, suggesting that MSX-122's effects on receptor conformation influence multiple β-arrestin interaction sites.
The functional consequences of altered β-arrestin recruitment include modified endocytic trafficking and alternative signaling through MAP kinase pathways. MSX-122 treatment leads to differential activation of ERK1/2 and p38 MAPK pathways compared to CXCL12 stimulation, suggesting that β-arrestin-mediated signaling is qualitatively different in the presence of the antagonist [20] [25].
Pharmacological significance of β-arrestin modulation by MSX-122 extends to its therapeutic applications. The compound's ability to selectively modulate β-arrestin-dependent pathways while blocking G-protein-mediated effects provides a mechanism for biased antagonism, where beneficial signaling pathways may be preserved while pathological responses are inhibited [26] [27].
MSX-122 exhibits pathway-specific modulation of downstream signaling cascades, creating a complex pattern of inhibition and preservation that distinguishes it from complete CXCR4 antagonists. This differential modulation provides the molecular basis for the compound's therapeutic selectivity and reduced side effect profile compared to full antagonists.
MAPK/ERK pathway inhibition represents one of the primary mechanisms through which MSX-122 exerts its anti-metastatic effects. The compound blocks both Gβγ-dependent and β-arrestin-dependent activation of the ERK cascade, preventing the downstream phosphorylation of transcription factors such as ELK-1 and c-Myc that drive proliferative and migratory responses [6] [28]. This inhibition occurs at multiple levels, including prevention of Ras activation and disruption of the RAF-MEK-ERK kinase cascade.
The PI3K/AKT signaling pathway shows similar sensitivity to MSX-122 treatment, with significant implications for cell survival and metabolic regulation. MSX-122 blocks the Gβγ-mediated activation of PI3K, preventing the subsequent phosphorylation of AKT at both Thr308 and Ser473 sites [4] [29]. This inhibition cascades to downstream effectors including mTOR, GSK-3β, and FOXO transcription factors, resulting in reduced protein synthesis, altered glucose metabolism, and modified cell survival signals.
p38 MAPK and JNK/SAPK pathways demonstrate context-dependent responses to MSX-122 treatment, with effects varying based on cellular type and environmental conditions. In some contexts, MSX-122 reduces p38 activation through its effects on β-arrestin recruitment, while in others, alternative activation mechanisms may compensate for the blocked CXCR4-mediated signals [30] [20]. This variability suggests that the compound's effects on stress-activated protein kinases depend on the specific cellular signaling environment.
Calcium signaling pathways remain largely intact following MSX-122 treatment, reflecting the compound's selective preservation of Gq-mediated signaling. The maintenance of calcium mobilization capacity ensures that essential cellular functions dependent on calcium signaling, such as muscle contraction and neurotransmission, are not compromised by CXCR4 antagonism [31] [32].
Transcriptional regulation represents a critical downstream effect of MSX-122's signaling modulation. The compound's inhibition of multiple signaling pathways converges on key transcription factors including NF-κB, STAT proteins, and AP-1 complexes [16]. This transcriptional reprogramming results in reduced expression of genes involved in inflammation, angiogenesis, and metastasis while preserving expression of homeostatic genes.
Cross-talk with other signaling pathways further amplifies MSX-122's effects on cellular function. The compound's inhibition of PI3K/AKT signaling affects Wnt/β-catenin pathway activity through reduced AKT-mediated β-catenin phosphorylation, creating additional anti-oncogenic effects [4]. Similarly, the preservation of certain signaling pathways allows for compensatory mechanisms that may limit the compound's toxicity in normal tissues.
Property | Value | Functional Impact |
---|---|---|
Molecular Weight | 292.34 g/mol | Small molecule enabling oral bioavailability |
IC50 (CXCR4) | ~10 nM | High binding affinity |
Gαi Signaling | Blocked | Inhibits chemotaxis and proliferation |
Gq Signaling | Preserved | Maintains calcium homeostasis |
β-arrestin Recruitment | Differential | Modified trafficking and signaling |
Stem Cell Mobilization | No effect | Reduced hematological toxicity |